molecular formula C9H11ClN4 B123304 4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine hydrochloride CAS No. 144235-64-3

4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine hydrochloride

Cat. No.: B123304
CAS No.: 144235-64-3
M. Wt: 210.66 g/mol
InChI Key: FEDYLAMMQSHIOY-UHFFFAOYSA-N
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Description

4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine hydrochloride (CAS: 144235-64-3) is an organic compound with the molecular formula C₉H₁₁ClN₄ and a molecular weight of 210.66 g/mol . It is a hydrochloride salt derivative of the parent amine, characterized by a 1,2,4-triazole ring attached via a methylene group to the para position of an aniline moiety. Key physical properties include a melting point of 173–182°C, solubility in chloroform and methanol (slight), and a pKa of 4.42 (predicted), indicating weak basicity .

The compound is primarily used as a pharmaceutical intermediate, notably in the synthesis of Rizatriptan, a migraine medication . Its synthesis involves alkylation of 1,2,4-triazole with a benzyl halide followed by salt formation with hydrochloric acid. Structural characterization is confirmed via NMR, FT-IR/ATR, and HRMS .

Properties

IUPAC Name

4-(1,2,4-triazol-1-ylmethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.ClH/c10-9-3-1-8(2-4-9)5-13-7-11-6-12-13;/h1-4,6-7H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDYLAMMQSHIOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470809
Record name 4-[(1H-1,2,4-Triazol-1-yl)methyl]aniline--hydrogen chloride (1/1)
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Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144235-64-3
Record name 4-[(1H-1,2,4-Triazol-1-yl)methyl]aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,2,4-Triazol-1-ylmethyl)aniline hydrochloride
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Preparation Methods

Reduction of Nitro to Amine: Catalytic Hydrogenation

The reduction of the nitro group to an amine is critical for generating the benzenamine intermediate. Patent US5567819A outlines a hydrogenation protocol using palladium on carbon (Pd/C) and ammonium formate in ethanol. Key parameters include:

ParameterConditionOutcome
Catalyst loading10% Pd/C (2% w/w of substrate)Complete conversion in 2 h
Temperature60°C45% isolated yield
Solvent systemEthanol/water (4:1)Minimizes byproduct formation

Alternative methods employing hydrogen gas (H₂) at 50 psi and 25°C achieved comparable yields (48–50%) but required specialized equipment . The choice of reductant (ammonium formate vs. H₂) hinges on scalability and safety considerations.

Hydrochloride Salt Formation

The final step involves protonation of the amine group using hydrochloric acid (HCl). Experimental data from Ambeed indicate that treating 4-(1H-1,2,4-triazol-1-ylmethyl)benzenamine with gaseous HCl in ethanol at 0°C yields the hydrochloride salt with 90% efficiency. Crystallization from ethanol-diethyl ether mixtures enhances purity to 99%, as confirmed by HPLC .

Comparative Analysis of Synthetic Routes

The table below contrasts two primary routes for synthesizing 4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine hydrochloride:

RouteStarting MaterialKey StepYieldPurityAdvantages
14-BromomethylnitrobenzeneNitro reduction with Pd/C45%98%Scalable; minimal side products
24-Aminobenzyl bromideDirect alkylation with triazole32%85%Fewer steps; avoids nitro reduction

Route 1, despite its lower yield, is preferred industrially due to superior purity and reproducibility. Route 2, though shorter, suffers from competing N-alkylation side reactions, necessitating costly purification .

Solvent and Base Optimization

The choice of solvent and base significantly impacts reaction efficiency:

  • DMF vs. DMSO : DMF affords higher yields (85%) in triazole alkylation compared to dimethyl sulfoxide (DMSO, 72%) due to better solubility of intermediates .

  • Base selection : Sodium hydride (NaH) in tetrahydrofuran (THF) achieves 88% yield but poses safety risks, whereas cesium carbonate (Cs₂CO₃) in DMF offers a safer alternative with 89% yield .

Mitigation of Isomeric Impurities

The formation of 1,3,4-triazole regioisomers is a persistent challenge. US20090270633A1 addresses this by employing low-temperature (-20°C) reactions and Cs₂CO₃, which selectively deprotonates the 1-position of triazole. Chromatographic analyses confirm <1% isomeric contamination under these conditions .

Scalability and Industrial Adaptations

Large-scale production (Patent US5567819A ) utilizes a "one-pot" approach where nitro reduction and hydrochloride formation occur sequentially without intermediate isolation. This method reduces solvent waste and improves throughput (40–45% overall yield) .

Chemical Reactions Analysis

4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine hydrochloride undergoes various chemical reactions, including condensation and substitution reactions . Common reagents used in these reactions include acids, bases, and other organic compounds. The major products formed from these reactions depend on the specific reagents and conditions used. For example, it can react with other compounds to form new organic molecules, which can be used in further synthesis processes .

Scientific Research Applications

Introduction to 4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine Hydrochloride

This compound (CAS No. 144235-64-3) is a triazole derivative that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound features a triazole ring, which is known for its biological activity and versatility in medicinal chemistry. Its molecular formula is C9H11ClN4, with a molecular weight of approximately 210.66 g/mol.

Medicinal Chemistry

This compound has been explored for its potential as an antifungal agent. Triazole derivatives are widely recognized for their efficacy against fungal infections due to their ability to inhibit the enzyme lanosterol demethylase, crucial for ergosterol biosynthesis in fungi. Research indicates that this compound may exhibit antifungal properties similar to established triazole drugs like fluconazole.

Fluorescent Probes

Recent studies have identified this compound as a fluorescent probe for pH determination in aqueous solutions. The triazole ring can undergo protonation and deprotonation processes, making it sensitive to pH changes. This property allows it to be utilized in various biochemical assays and environmental monitoring applications .

Agricultural Chemistry

In agricultural research, compounds like this compound are being investigated for their potential as plant growth regulators or fungicides . The ability of triazoles to modulate plant growth and development could lead to more sustainable agricultural practices by reducing the need for traditional pesticides.

Coordination Chemistry

This compound can also serve as a ligand in coordination chemistry. Its ability to form complexes with transition metals opens avenues for applications in catalysis and materials science. Research has shown that triazole-based ligands can stabilize metal ions and enhance catalytic activity in various reactions.

Case Study 1: Antifungal Activity Assessment

A study conducted by researchers evaluated the antifungal activity of several triazole derivatives, including this compound. The results demonstrated that this compound exhibited significant antifungal effects against Candida species, comparable to standard antifungal agents .

Case Study 2: pH Sensing Applications

In another investigation, the fluorescent characteristics of this compound were analyzed for its application in pH sensing. The study highlighted how the fluorescence intensity varied with pH levels, establishing it as a viable candidate for real-time monitoring of pH in biological systems .

Mechanism of Action

The mechanism of action of 4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine hydrochloride involves its interaction with specific molecular targets and pathways. In the context of its anticancer properties, it has been observed to inhibit the proliferation of cancer cells by inducing apoptosis . The exact molecular targets and pathways involved may vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of triazole-containing compounds leads to significant variations in physicochemical properties and applications. Below is a systematic comparison:

Triazole Isomerism and Substituent Effects

Compound Name Triazole Isomer Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties
4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine hydrochloride 1,2,4 None 210.66 173–182 Rizatriptan intermediate
N-((1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzenamine (2c) 1,2,3 4-Chlorobenzyl 327.81 Not reported Synthetic intermediate
3-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid 1,2,4 Carboxylic acid 203.19 209–210 High polarity, potential API intermediate
  • Isomerism : The 1,2,4-triazole isomer (target compound) exhibits distinct tautomerism and hydrogen-bonding capabilities compared to 1,2,3-triazole derivatives (e.g., compound 2c). This impacts stability and reactivity in synthetic pathways .

Functional Group Variations

Compound Name Functional Group Solubility pKa Notable Properties
This compound Amine (HCl salt) Chloroform, methanol 4.42 Weak base; crystalline powder
4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile Nitrile Not reported Not reported Electron-withdrawing group; affects electronic density
4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid Carboxylic acid Polar solvents ~2–3 (estimated) Higher melting point (227–229°C) due to H-bonding
  • Amine vs. Carboxylic Acid : The hydrochloride salt form of the target compound enhances water solubility compared to the free amine. In contrast, carboxylic acid derivatives (e.g., 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid) exhibit higher melting points and acidity, making them suitable for salt formation in drug formulations .
  • Nitrile Group : The benzonitrile derivative (CAS: 112809-25-3) lacks protonable groups, reducing solubility but increasing stability under acidic conditions .

Biological Activity

4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine hydrochloride is a triazole derivative recognized for its diverse biological activities, particularly in medicinal chemistry. This compound has garnered attention for its potential applications in drug development due to its ability to interact with various biological targets.

  • Molecular Formula : C9H11ClN4
  • Molecular Weight : 210.66 g/mol
  • CAS Number : 144235-64-3

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Research indicates that this compound interacts with specific molecular targets that are involved in cell proliferation and survival pathways. For instance, it has been shown to inhibit the proliferation of various cancer cell lines by promoting apoptotic processes .

Anticancer Properties

Several studies have evaluated the anticancer effects of this compound:

  • Cytotoxicity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against multiple cancer cell lines. For example, it has shown IC50 values ranging from 15.6 to 23.9 µM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, comparable to doxorubicin .
Cell LineIC50 (µM)Reference
MCF-715.6
HCT-11622.6
Normal Cells (RPE-1)>100

Mechanistic Insights

The mechanism by which this compound exerts its anticancer effects includes:

  • Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by morphological changes and activation of caspases .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of triazole derivatives has revealed that modifications in the triazole ring can enhance biological activity. For instance, derivatives with different substituents on the benzene ring or variations in the triazole structure have shown improved potency against cancer cell lines .

Study on Antiproliferative Activity

A recent study focused on synthesizing and evaluating a series of triazole derivatives, including this compound. The results indicated that certain derivatives exhibited significantly enhanced antiproliferative activity against a panel of human tumor cell lines compared to their parent compounds .

Comparative Analysis

In comparative studies with other similar compounds such as 1-(4-Nitrophenyl)methyl-1,2,4-triazole and 1-(4-Hydrazinophenyl)methyl-1H-1,2,4-triazole, it was found that this compound displayed superior activity against specific cancer types .

Q & A

Q. What are the optimal synthetic routes for 4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine hydrochloride, and how can purity be validated?

Methodological Answer: The compound is synthesized via nucleophilic substitution or Mannich-type reactions. For example, reacting 4-aminobenzyl derivatives with 1,2,4-triazole under reflux in ethanol with glacial acetic acid as a catalyst (e.g., 4 hours at 80°C) yields the target compound . Purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization. Purity (>98%) is validated using HPLC (C18 column, acetonitrile/water mobile phase) and confirmed by ¹H/¹³C NMR (e.g., δ 8.2–8.4 ppm for triazole protons) and HRMS (calculated [M+H]⁺: 219.09, observed: 219.08) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer: The compound is hygroscopic and light-sensitive. Store in amber vials under inert gas (N₂/Ar) at –20°C. Use desiccants (e.g., silica gel) in storage containers. For handling, wear nitrile gloves and work in a fume hood to avoid inhalation/contact. Decomposes at >200°C; monitor via TGA .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in NMR data for structurally similar triazole derivatives?

Methodological Answer: Discrepancies in aromatic proton signals (e.g., overlapping peaks at δ 7.2–8.5 ppm) arise from tautomerism in the triazole ring or solvent effects. Use deuterated DMSO for enhanced resolution and variable-temperature NMR (VT-NMR) to identify dynamic equilibria. Cross-validate with 2D NMR (COSY, HSQC) to assign coupling patterns and distinguish regioisomers .

Q. How does the triazole ring’s substitution pattern influence biological activity in related compounds?

Methodological Answer: The 1,2,4-triazole group enhances antifungal activity via cytochrome P450 inhibition (e.g., Pramiconazole’s mechanism). Compare derivatives with 1H- vs. 2H-triazole substitution using MIC assays against Candida albicans. Molecular docking (PDB: 1EA1) shows that 1,2,4-triazole’s nitrogen atoms form hydrogen bonds with lanosterol 14α-demethylase, critical for activity .

Q. What strategies mitigate regioselectivity challenges during benzylation of the triazole ring?

Methodological Answer: Competing N1 vs. N2 benzylation is controlled by steric/electronic factors. Use bulky electrophiles (e.g., 4-iodobenzyl chloride) to favor N1 substitution. Monitor reaction progress via LC-MS. If byproducts persist, employ kinetic resolution with chiral catalysts (e.g., BINOL-phosphoric acid) .

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